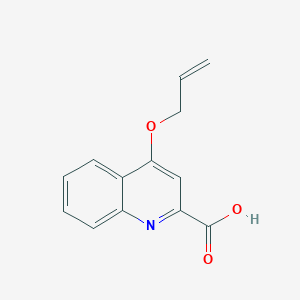

4-Allyloxyquinaldic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO3 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

4-prop-2-enoxyquinoline-2-carboxylic acid |

InChI |

InChI=1S/C13H11NO3/c1-2-7-17-12-8-11(13(15)16)14-10-6-4-3-5-9(10)12/h2-6,8H,1,7H2,(H,15,16) |

InChI Key |

AFOKHLSWOCRAHU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC(=NC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Allyloxyquinaldic Acid and Its Precursors

Historical Perspectives on Quinaldic Acid and 4-Hydroxyquinaldic Acid Synthesis

The development of synthetic routes to quinoline (B57606) derivatives has a rich history dating back to the 19th century. These foundational methods, while sometimes harsh by modern standards, established the fundamental strategies for constructing the quinoline core.

Quinaldic Acid (Quinoline-2-carboxylic acid) synthesis was famously achieved via the Reissert reaction , first reported in 1905. This reaction involves the treatment of quinoline with an acid chloride (like benzoyl chloride) and potassium cyanide to form an intermediate known as a Reissert compound (1-acyl-2-cyano-1,2-dihydroquinoline). Subsequent acid-catalyzed hydrolysis of this intermediate yields the desired quinaldic acid alongside an aldehyde. youtube.com This method was pivotal as it provided a direct route to functionalize the 2-position of the quinoline ring.

4-Hydroxyquinaldic Acid (or its tautomer, a 4-quinolone) is a key precursor for 4-allyloxyquinaldic acid. Its synthesis often relies on cyclization reactions that form the quinoline ring system. Two of the most relevant historical methods are the Conrad-Limpach and Pfitzinger syntheses.

The Conrad-Limpach synthesis , discovered in 1887, involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org The reaction conditions determine the final product; lower temperatures favor the kinetic product, which upon heating, cyclizes to form a 4-hydroxyquinoline (B1666331) (or 4-quinolone). wikipedia.orgnih.gov The cyclization step is a critical, often rate-determining, thermal annulation that requires high temperatures, typically around 250 °C. synarchive.com The choice of a high-boiling inert solvent, such as mineral oil, can significantly improve yields. wikipedia.org

The Pfitzinger reaction (1886) provides a route to quinoline-4-carboxylic acids by reacting isatin (or its derivatives) with a carbonyl compound in the presence of a base. wikipedia.org The base, such as potassium hydroxide, first hydrolyzes the amide bond in isatin to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound, and subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid scaffold. wikipedia.org This method is particularly valuable for producing derivatives with substituents at the 2- and 3-positions, dictated by the choice of the carbonyl reactant.

Other classical methods like the Doebner-von Miller reaction (reacting anilines with α,β-unsaturated carbonyl compounds) and the Friedländer synthesis (condensing a 2-aminobenzaldehyde or ketone with a compound containing an active methylene group) also represent fundamental approaches to the quinoline core, though the Conrad-Limpach and Pfitzinger reactions are more direct for obtaining the specific 4-hydroxy- and 4-carboxy- functionalities relevant to the target molecule. wikipedia.orgsynarchive.comresearchgate.netiipseries.org

Direct Functionalization Strategies for Allyloxylation of Quinaldic Scaffolds

Direct functionalization involves starting with a pre-synthesized 4-hydroxyquinaldic acid (or a suitable ester thereof) and introducing the allyl group onto the hydroxyl moiety. This is a common and often efficient strategy for accessing alkoxy derivatives.

Etherification Reactions: Optimizing Allyl Bromide/Halide Reactions

The most established method for this transformation is the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this context, the hydroxyl group of 4-hydroxyquinaldic acid is first deprotonated by a base to form a more nucleophilic phenoxide-like anion. This anion then attacks the electrophilic carbon of an allyl halide, such as allyl bromide, displacing the halide and forming the ether linkage. wikipedia.orgmasterorganicchemistry.com

Optimization of this reaction is crucial for achieving high yields and involves careful selection of the base, solvent, and temperature.

Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are commonly used as they effectively solvate the cation of the base without interfering with the nucleophile, thus accelerating the SN2 reaction. wikipedia.org

Temperature: Reactions are typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate, though this must be balanced against potential side reactions. wikipedia.org

| Substrate | Allylating Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Phenolic Compound | Allyl Bromide | K₂CO₃ | Acetone/DMF | Reflux | Good to Excellent |

| Alcohol | Allyl Bromide | NaH | THF/DMF | RT to 60 °C | Variable |

| 4-Hydroxy-2-quinolone | Allyl Bromide | K₂CO₃ | N/A | N/A | Moderate to Excellent |

Catalytic Systems for Efficient Allyloxy Group Introduction

Modern organic synthesis offers more sophisticated, catalytic methods for forming allyl ether bonds, often under milder conditions than the classical Williamson synthesis. Palladium-catalyzed reactions are particularly prominent in this area.

The Tsuji-Trost reaction , or palladium-catalyzed allylic alkylation, is a powerful method for forming C-C, C-N, and C-O bonds. wikipedia.orgorganic-chemistry.org The reaction involves a palladium(0) catalyst that reacts with an allylic substrate (like an allyl acetate (B1210297) or allyl carbonate) to form an intermediate η³-π-allylpalladium(II) complex. youtube.comorganic-chemistry.org A nucleophile, in this case, the phenoxide derived from 4-hydroxyquinaldic acid, then attacks this complex to form the allylated product. organic-chemistry.org

Key features of this catalytic approach include:

Mild Conditions: These reactions often proceed at or near room temperature.

Atom Economy: Using allylic alcohols directly as precursors can be highly atom-economical.

Regioselectivity: The regioselectivity of the nucleophilic attack can often be controlled by the choice of ligands on the palladium catalyst. organic-chemistry.org

Functional Group Tolerance: Palladium catalysts can be tolerant of a wide range of functional groups, which is advantageous when working with complex molecules.

While the Tsuji-Trost reaction is a cornerstone, other catalytic systems using different metals or allylating agents, such as γ-methylidene-δ-valerolactones, have also been developed for the O-allylation of phenols, offering alternative strategies under mild, often base-free conditions. rsc.org

| Catalyst System | Allyl Source | Nucleophile | Key Features |

|---|---|---|---|

| Pd(PPh₃)₄ / Ligand | Allyl Acetate/Carbonate | Phenol (B47542)/Alcohol | Mild conditions, high functional group tolerance. wikipedia.org |

| Pd(OAc)₂ / Ligand | Allylic Alcohol | Phenol | Atom-economical, regioselectivity can be tuned. acs.org |

| Iridium Catalysts | Allylic Alcohol | Phenol/Amine | Offers alternative regioselectivity to palladium. organic-chemistry.org |

Multi-Step Synthetic Routes to this compound

An alternative to direct functionalization is a multi-step approach where the allyloxy group is incorporated into one of the precursors before the quinoline ring is constructed. This strategy can be advantageous if the direct allylation of the final quinoline scaffold proves to be low-yielding or incompatible with other functional groups.

Synthesis of Key Intermediates

A logical key intermediate for this approach is 4-allyloxyaniline . This compound can be readily synthesized from commercially available p-aminophenol. The synthesis is a straightforward Williamson etherification, where the more acidic phenolic hydroxyl group is selectively alkylated over the less nucleophilic amino group under basic conditions. The reaction typically involves treating p-aminophenol with allyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone or DMF.

The general steps are:

Deprotonation of the hydroxyl group of p-aminophenol using a suitable base.

Nucleophilic attack of the resulting phenoxide on allyl bromide to form 4-allyloxyaniline.

This intermediate now contains the required allyloxy group and a properly positioned amino group, making it an ideal substrate for various quinoline ring-forming reactions.

Cyclization and Heterocycle Formation Approaches

With 4-allyloxyaniline in hand, the quinoline-4-carboxylic acid core can be constructed using the same classical reactions discussed previously.

Conrad-Limpach Approach: 4-allyloxyaniline can be reacted with a β-ketoester, such as diethyl malonate or ethyl acetoacetate. The initial condensation forms an enamine intermediate. Subsequent thermal cyclization at high temperatures would yield the corresponding 4-hydroxyquinoline derivative, which in this case would be 4-hydroxy-7-allyloxyquinoline or a related structure, depending on the ketoester used. While this builds the quinoline ring, it would require a subsequent step to introduce the carboxylic acid at the 2-position, making it a less direct route to the final target.

Doebner-von Miller Approach: Reacting 4-allyloxyaniline with an α,β-unsaturated carbonyl compound (like acrolein, generated in situ from glycerol in the Skraup variation) under acidic conditions would lead to the formation of a 6-allyloxyquinoline. wikipedia.orgnih.gov Similar to the Conrad-Limpach route, this would require further functionalization to install the carboxylic acid group.

Pfitzinger-type Approach: A more direct route would involve reacting 4-allyloxyaniline with other components that lead directly to the desired quinaldic acid structure. For example, a modified Doebner reaction, which is a three-component reaction between an aniline, an aldehyde, and pyruvic acid, yields quinoline-4-carboxylic acids. iipseries.org Applying this to 4-allyloxyaniline could potentially construct the desired 6-allyloxyquinoline-4-carboxylic acid skeleton in a single cyclization step. Further modifications would still be needed to arrive at the exact this compound structure.

The choice of cyclization strategy depends on the desired substitution pattern and the availability of the starting materials. This multi-step approach offers flexibility by allowing the sensitive allyloxy group to be installed early, potentially avoiding harsh conditions that might be required for direct functionalization of a more complex quinoline system.

Green Chemistry Principles in this compound Synthesis

Atom Economy and Reaction Efficiency Assessments

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comrsc.org An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the final product, with no atoms wasted as byproducts. jocpr.comscranton.edu

In the context of this compound synthesis, a traditional multi-step synthesis can be evaluated for its atom economy. A plausible, though not necessarily practiced, synthetic route might start from 4-hydroxyquinaldic acid and allyl bromide.

Hypothetical Williamson Ether Synthesis for this compound:

Step 1: Deprotonation of 4-hydroxyquinaldic acid with a base like sodium hydride (NaH) to form a sodium salt.

Step 2: Reaction of the sodium salt with allyl bromide to form this compound and sodium bromide (NaBr) as a byproduct.

To assess the efficiency, the percent atom economy is calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's analyze this hypothetical reaction:

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |

| 4-Hydroxyquinaldic acid | C₁₀H₇NO₃ | 189.17 |

| Sodium Hydride | NaH | 24.00 |

| Allyl Bromide | C₃H₅Br | 120.98 |

| Total Reactant MW | 334.15 | |

| This compound | C₁₃H₁₁NO₃ | 229.23 |

| Sodium Bromide | NaBr | 102.89 |

| Hydrogen | H₂ | 2.02 |

| Desired Product MW | 229.23 |

Atom Economy Calculation:

% Atom Economy = (229.23 / 334.15) x 100 ≈ 68.6%

This calculation reveals that even with a 100% yield, over 31% of the reactant mass is converted into waste products (NaBr and H₂). scranton.edu Green chemistry encourages the development of alternative synthetic routes, such as addition reactions, which inherently have higher atom economies. jocpr.com For instance, developing a catalytic process that directly adds an allyl group across the 4-hydroxy position without the need for stoichiometric reagents and the subsequent formation of salt byproducts would significantly improve the atom economy. researchgate.net

Solvent-Free and Microwave-Assisted Methodologies

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. researchgate.net Solvent-free reactions, also known as neat reactions, are becoming more prevalent as they simplify processes, reduce waste, and can lower costs. cem.comresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often used in conjunction with solvent-free conditions. cem.comresearchgate.net Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, increase product yields, and improve product purity compared to conventional heating methods. cem.comnih.govresearchgate.net

For the synthesis of quinoline derivatives, microwave-assisted methodologies have proven effective. nih.gov For example, the synthesis of various quinolines has been achieved under neat (solvent-free) conditions using microwave irradiation, resulting in moderate to good yields in significantly shorter reaction times (20-25 minutes). nih.gov This approach avoids the use of hazardous solvents and reduces energy consumption. polyu.edu.hk

Applying this to the synthesis of this compound, a microwave-assisted, solvent-free approach could involve reacting 4-hydroxyquinaldic acid with an allylating agent adsorbed onto a solid support like alumina or silica. researchgate.net This technique has been successfully used for various organic transformations, offering improved yields and simplified work-up procedures. researchgate.net

Potential Advantages of Microwave-Assisted Solvent-Free Synthesis:

| Feature | Conventional Heating | Microwave-Assisted (Solvent-Free) |

| Reaction Time | Hours to days | Minutes |

| Solvent Use | Often requires large volumes of organic solvents | None or minimal |

| Energy Consumption | High, due to prolonged heating | Lower, due to shorter reaction times and direct heating |

| Yields | Variable, can be lower | Often higher |

| Work-up | Can be complex (e.g., solvent removal, extraction) | Simplified, often involves simple filtration |

Biocatalytic Approaches in Quinaldic Acid Derivative Synthesis

Biocatalysis, the use of enzymes as catalysts for chemical transformations, is a cornerstone of green chemistry. Enzymes operate under mild conditions (temperature and pH), are highly specific, and can lead to products with high enantioselectivity, reducing the need for protecting groups and minimizing byproducts. northumbria.ac.uk

While specific biocatalytic routes to this compound are not widely documented, research into the synthesis of related quinoline and pyridine derivatives provides a strong basis for future development. northumbria.ac.ukukri.org For instance, enzymes like monoamine oxidases (MAO-N) and horseradish peroxidase (HRP) have been successfully used in the synthesis of quinolines and 2-quinolones through oxidative aromatization and annulation reactions. northumbria.ac.uk These enzymatic strategies replace harsh chemical oxidants and operate under environmentally benign conditions. northumbria.ac.uk

Furthermore, biocatalytic cascades, where multiple enzymatic steps are combined in a one-pot synthesis, are being developed for complex molecules. rsc.org This approach has been used to synthesize benzylisoquinoline alkaloids from simple precursors, demonstrating the potential for creating complex quinaldic acid derivatives from bio-based feedstocks. rsc.orgresearchgate.netrsc.org The development of new biocatalytic routes from sustainable sources to substituted pyridines, which are valuable intermediates, is an active area of research and could be adapted for quinoline synthesis. ukri.org Future research could focus on identifying or engineering enzymes capable of performing specific steps in the synthesis of this compound, such as the specific allylation of the 4-hydroxy group, which would represent a significant advancement in the green synthesis of this compound.

Advanced Chemical Reactivity and Derivatization of 4 Allyloxyquinaldic Acid

Transformations at the Allyloxy Group

Allylic Functionalization via Transition-Metal Catalysis

The allylic position of 4-allyloxyquinaldic acid is a prime site for functionalization through transition-metal catalysis. Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, are particularly prominent for allylic alkylation. wikipedia.orgnih.govsigmaaldrich.com In a typical reaction, a palladium(0) catalyst activates the allyl group, facilitating its reaction with a variety of nucleophiles.

A general representation of the palladium-catalyzed allylic alkylation is the reaction of an allylic substrate with a soft nucleophile, such as a malonate ester, in the presence of a palladium catalyst and a phosphine (B1218219) ligand. wikipedia.orgresearchgate.net This reaction proceeds through a π-allylpalladium intermediate. wikipedia.org

| Catalyst System | Nucleophile | Solvent | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | Diethyl malonate | THF | Diethyl 2-(1-(2-carboxyquinolin-4-yloxy)prop-2-en-1-yl)malonate | High | wikipedia.org |

| [Pd(allyl)Cl]₂ / dppe | Sodium phenoxide | Dioxane | 4-(Cinnamyloxy)quinoline-2-carboxylic acid | Good | researchgate.net |

Beyond C-C bond formation, transition-metal catalysis also enables the introduction of heteroatoms at the allylic position. Palladium-catalyzed allylic amination, for instance, allows for the formation of C-N bonds by reacting the allylic substrate with amines. nih.gov

Electrophilic and Nucleophilic Additions to the Allyl Moiety

The double bond of the allyl group in this compound is susceptible to both electrophilic and nucleophilic additions.

Electrophilic Addition: The electron-rich π-bond of the alkene readily reacts with electrophiles. A classic example is the addition of halogens, such as bromine (Br₂), which proceeds through a cyclic bromonium ion intermediate, leading to the formation of a vicinal dihalide.

| Reagent | Solvent | Product | Stereochemistry |

| Br₂ | CCl₄ | 4-((2,3-dibromopropyl)oxy)quinoline-2-carboxylic acid | Anti-addition |

| HBr | Acetic Acid | 4-((2-bromopropyl)oxy)quinoline-2-carboxylic acid | Markovnikov addition |

This is a representative table based on general reactivity patterns of alkenes.

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the allyl group can be achieved under specific conditions, often involving transition metal catalysis to activate the double bond. For instance, the palladium-catalyzed addition of nucleophiles can be directed to either the internal or terminal carbon of the allyl group, depending on the ligand and reaction conditions.

Electrophilic Aromatic Substitution on the Quinaldine Ring

The quinoline (B57606) ring system of this compound can undergo electrophilic aromatic substitution (EAS). The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The alkoxy group at the 4-position is an activating group and an ortho-, para-director. The carboxylic acid group at the 2-position is a deactivating group and a meta-director. The nitrogen atom in the quinoline ring is also deactivating. Therefore, the regioselectivity of EAS reactions on this compound is complex.

Nitration and halogenation are common EAS reactions. Nitration of quinoline itself typically occurs at the 5- and 8-positions. researchgate.net For 4-alkoxyquinolines, nitration has been shown to occur at various positions depending on the reaction conditions. nih.gov Halogenation of quinoline derivatives can also be directed to specific positions. For instance, a metal-free, regioselective C5-H halogenation of 8-substituted quinolines has been reported. rsc.org

| Reaction | Reagents | Major Product(s) | Reference |

| Nitration | HNO₃/H₂SO₄ | 4-Allyloxy-5-nitroquinaldic acid and 4-Allyloxy-8-nitroquinaldic acid (predicted) | researchgate.net |

| Bromination | Br₂/FeBr₃ | Position of substitution depends on directing group influence | researchgate.net |

This table is predictive, based on the general principles of electrophilic aromatic substitution on quinoline systems.

Nucleophilic Aromatic Substitution on the Quinaldine Ring

Nucleophilic aromatic substitution (SNA) on the quinoline ring of this compound is generally challenging due to the electron-rich nature of the aromatic system. However, SNA can occur if a good leaving group is present at an activated position, typically the 2- or 4-position.

For example, if the 4-allyloxy group is replaced by a chlorine atom, creating 4-chloroquinaldic acid, this position becomes susceptible to nucleophilic attack. The reaction of 4-chloroquinolines with various nucleophiles, such as amines and alkoxides, has been well-documented. researchgate.net The reaction proceeds through an addition-elimination mechanism, often facilitated by the electron-withdrawing effect of the quinoline nitrogen. nih.gov

This table illustrates the reactivity of a related chloro-substituted quinaldic acid, as direct SNA on this compound is less probable without modification.

Stereoselective Transformations and Chiral Derivatization of this compound

The presence of a carboxylic acid group in this compound allows for its derivatization with chiral reagents to form diastereomers, which can then be separated. This is a common strategy for the resolution of racemic carboxylic acids. Chiral amines or alcohols are often used as resolving agents. wikipedia.orgnih.govresearchgate.net

Furthermore, the development of chiral catalysts has enabled the enantioselective synthesis of quinoline derivatives. For instance, an axially chiral quinoline-2-carboxylic acid-Cu catalyst has been utilized for the enantioselective synthesis of BINOLs. nih.gov This highlights the potential for developing stereoselective transformations involving the quinaldic acid moiety.

| Chiral Reagent | Purpose | Result | Reference |

| (S)-Anabasine | Enantiomeric separation of carboxylic acids | Formation of diastereomeric amides separable by LC/ESI-MS/MS | nih.gov |

| Chiral Amino Alcohols | Synthesis of chiral ligands | Formation of chiral N,N-bidentate Schiff base ligands | thieme-connect.com |

This table provides examples of chiral derivatization methods applicable to carboxylic acids like this compound.

Computational and Theoretical Studies of 4 Allyloxyquinaldic Acid

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and function. Computational chemistry provides essential tools for exploring the molecular structure and conformational possibilities of 4-Allyloxyquinaldic acid.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are instrumental in determining the optimized molecular geometry of this compound. physchemres.orgnih.govijpras.com DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are widely used for their balance of accuracy and computational cost in studying quinoline (B57606) derivatives. nih.govufms.brresearchgate.net These calculations solve the Schrödinger equation approximately to find the lowest energy arrangement of the atoms, providing detailed information on bond lengths, bond angles, and dihedral angles.

For this compound, these calculations would reveal the precise geometry of the quinoline ring, the carboxylic acid group, and the allyloxy substituent. A comparison of calculated and experimental values for similar quinoline derivatives often shows good agreement. ijpras.com Ab initio methods, while more computationally intensive, can offer even higher accuracy for smaller molecules or for benchmarking DFT results. arxiv.org

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.42 Å |

| C3-C4 | 1.38 Å | |

| C4-O | 1.36 Å | |

| O-C(allyl) | 1.43 Å | |

| C=O (carboxyl) | 1.21 Å | |

| O-H (carboxyl) | 0.97 Å | |

| Bond Angle | C3-C4-O | 120.5° |

| C4-O-C(allyl) | 118.2° | |

| O=C-O (carboxyl) | 123.0° | |

| Dihedral Angle | C3-C4-O-C(allyl) | 15.0° |

The flexibility of the allyloxy group introduces multiple possible conformations for this compound. Conformational analysis is the study of these different spatial arrangements (rotamers) and their relative energies. lumenlearning.comchemistrysteps.com The rotation around the C4-O and O-C(allyl) single bonds can lead to various conformers with different energies.

A key factor in the conformational preference of the allyloxy group is the potential for allylic strain, which is the steric repulsion between substituents on either end of a double bond. nih.govbohrium.comyoutube.com Computational methods can be used to perform a systematic scan of the potential energy surface by rotating these bonds and calculating the energy of each resulting conformation. This process helps to identify the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. The results of such an analysis would indicate the most likely three-dimensional structure of the molecule under different conditions.

Electronic Properties and Reactivity Predictions

Understanding the electronic structure of a molecule is crucial for predicting its chemical reactivity and intermolecular interactions. Computational chemistry offers several tools for this purpose.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.govrsc.org A smaller energy gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be distributed over the electron-rich quinoline ring and the oxygen atom of the allyloxy group, while the LUMO would be concentrated on the quinoline ring and the carboxylic acid group. rsc.org Analysis of the electron density distribution provides further insights into the molecule's electronic character. rsc.orgniscpr.res.in

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| Energy Gap (ΔE) | 4.4 |

| Ionization Potential | 6.5 |

| Electron Affinity | 2.1 |

| Electronegativity (χ) | 4.3 |

| Chemical Hardness (η) | 2.2 |

| Electrophilicity Index (ω) | 4.2 |

The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential (ESP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. wuxiapptec.comavogadro.cc The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface. wuxiapptec.comnih.gov

In the MEP map of this compound, regions of negative potential (typically colored red) would be expected around the electronegative oxygen atoms of the carboxylic acid and allyloxy groups, as well as the nitrogen atom of the quinoline ring. researchgate.net These regions indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atom of the carboxylic acid group, indicating an electron-deficient area prone to nucleophilic attack. wuxiapptec.com The acidity of the carboxylic proton can be correlated with the maximum positive electrostatic potential in its vicinity. wuxiapptec.comacs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. rsc.org By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For this compound, computational studies could elucidate the mechanisms of various potential reactions.

For instance, the synthesis of quinoline-4-carboxylic acids can occur through reactions like the Doebner reaction. acs.orgnih.gov Computational modeling could be used to study the intermediates and transition states of such a synthesis involving an allyloxy-substituted aniline (B41778). Furthermore, the reactivity of the allylic C-H bonds in the allyloxy group towards oxidation could be investigated. sigmaaldrich.com Theoretical calculations can help to determine the activation energies for different reaction pathways, providing insights into the reaction kinetics and selectivity. For example, modeling the oxidation of the quinoline ring can help identify the most likely site of reaction. nih.gov

Transition State Characterization for Key Reactions

The study of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For this compound, computational methods are employed to characterize the transition state structures of key synthetic or metabolic reactions. These calculations, often utilizing Density Functional Theory (DFT) or other high-level quantum mechanical methods, allow for the precise determination of the geometry and energy of the transition state.

Key parameters derived from these studies include the imaginary frequency corresponding to the reaction coordinate, which confirms the structure as a true transition state. Furthermore, the analysis of bond lengths and angles at the transition state provides a detailed picture of the bond-breaking and bond-forming processes. This information is crucial for optimizing reaction conditions and for designing more efficient synthetic routes to this compound and its derivatives.

Reaction Pathway Simulations and Energy Barriers

Beyond identifying the transition state, computational simulations can map out the entire reaction pathway, providing a continuous view of the energy landscape connecting reactants, transition states, and products. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to follow the minimum energy path downhill from the transition state, confirming that it connects the desired reactants and products.

These simulations are instrumental in calculating the activation energy barrier, a critical factor that governs the rate of a reaction. A higher energy barrier corresponds to a slower reaction, and vice versa. By simulating various potential reaction pathways, researchers can predict the most favorable route for a given transformation involving this compound.

Table 1: Hypothetical Energy Barriers for a Key Reaction of this compound This table is for illustrative purposes as specific experimental or computational data for this exact reaction is not publicly available.

| Reaction Step | Computational Method | Calculated Energy Barrier (kcal/mol) |

| Allyl group transfer | DFT (B3LYP/6-31G*) | 25.4 |

| Ring cyclization | MP2/cc-pVTZ | 32.1 |

Molecular Docking and Dynamics Simulations with Biological Targets (for in vitro mechanistic insights)

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are invaluable tools. Molecular docking predicts the preferred binding orientation of a ligand (in this case, this compound) to a biological target, typically a protein or enzyme. This technique provides insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. These simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy.

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target This table is for illustrative purposes as specific experimental or computational data is not publicly available.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.2 | Lys72, Glu91, Leu173 |

| Protease B | -7.5 | Asp25, Gly27, Asp215 |

These computational approaches are essential for generating hypotheses about the mechanism of action of this compound at a molecular level, guiding further experimental validation and drug discovery efforts.

Biological Activities and Molecular Mechanisms of 4 Allyloxyquinaldic Acid and Its Derivatives

Receptor Binding Affinities and Modulatory Profiles (in vitro, non-clinical)

Target Identification and Validation in Cellular and Biochemical Assays

For related quinoline (B57606) compounds, target identification often involves screening against panels of known receptors and enzymes. For example, studies on other quinoline derivatives have identified targets such as vascular endothelial growth factor (VEGF) receptors, highlighting their potential in cancer therapy. nih.gov Biochemical assays would typically be employed to determine the potency and efficacy of such compounds at their identified targets.

Structure-Activity Relationship (SAR) Studies on Receptor Interactions

Structure-activity relationship (SAR) studies on analogous compounds, such as 4-anilinoquinazolines, have demonstrated that modifications to the quinoline structure can significantly impact receptor binding. For instance, the addition of basic side chains at the C-7 position has been shown to improve aqueous solubility and influence inhibitory activity against tyrosine kinases. nih.gov For 4-Allyloxyquinaldic acid, the allyloxy group at the 4-position would be a key determinant of its receptor interaction profile. SAR studies on similar scaffolds have shown that the nature and position of substituents on the quinoline ring are critical for activity and selectivity. mdpi.com

Enzyme Inhibition and Activation Mechanisms (in vitro, non-clinical)

The potential for this compound and its derivatives to act as enzyme modulators is a significant area of interest, given the known activities of related compounds.

Kinetic Characterization of Enzyme Modulation

Enzyme kinetic studies are crucial for understanding the mechanism of inhibition. Different modes of inhibition, such as competitive, noncompetitive, and uncompetitive, can be distinguished using methods like Michaelis-Menten and Lineweaver-Burk plots. uobaghdad.edu.iqkhanacademy.org For example, a study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as SIRT3 inhibitors determined their IC50 values to characterize their inhibitory potency. frontiersin.org

Competitive Inhibition : An inhibitor competes with the substrate for the active site. This increases the apparent Km (Michaelis constant) while the Vmax (maximum velocity) remains unchanged.

Noncompetitive Inhibition : The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic activity without preventing substrate binding. This decreases the Vmax without altering the Km.

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and Km.

Enzyme Inhibition Kinetics

| Inhibition Type | Effect on Vmax | Effect on Km | Binding Site |

|---|---|---|---|

| Competitive | Unchanged | Increased | Active Site |

| Noncompetitive | Decreased | Unchanged | Allosteric Site |

| Uncompetitive | Decreased | Decreased | Enzyme-Substrate Complex |

Allosteric Modulation and Active Site Interaction Studies

Molecular docking studies on related quinoline derivatives have provided insights into their binding modes. For instance, the binding pattern of a potent SIRT3 inhibitor was analyzed to understand its specific interactions within the active site compared to other sirtuin isoforms. frontiersin.org Such studies can reveal key hydrogen bonds and hydrophobic interactions that contribute to the inhibitor's potency and selectivity. These computational approaches are invaluable for predicting how compounds like this compound might interact with enzyme active sites or allosteric sites.

Cellular Pathway Modulation and Signal Transduction Impact (in vitro, non-clinical)

The biological effects of small molecules are often mediated through their impact on cellular signaling pathways. While specific data for this compound is absent, related compounds have been shown to modulate various pathways. For instance, ferulic acid, another carboxylic acid derivative, has been shown to modulate apoptotic signaling pathways in cancer cells by altering the expression of key proteins like Bcl-2 and Bax. nih.gov

Research on a SIRT3 inhibitor with a quinoline core demonstrated that its anticancer effects were due to the induction of G0/G1 phase cell cycle arrest and cell differentiation, rather than apoptosis. frontiersin.org This highlights the diverse ways in which quinoline derivatives can impact cell fate. Flavonoids, another class of natural compounds, are known to modulate cell survival signaling pathways such as the PI3K/Akt and MAPK pathways. nih.gov Given the structural similarities, it is plausible that this compound could also influence these critical cellular processes.

Based on the comprehensive search conducted, there is no specific scientific literature available detailing the biological activities and molecular mechanisms of the chemical compound “this compound” or its derivatives corresponding to the sections outlined in your request.

The search results yielded information on related but structurally distinct classes of compounds, such as quinic acid derivatives, quinoxaline derivatives, and other general quinoline compounds. However, to maintain scientific accuracy and strictly adhere to the provided instructions of focusing solely on this compound, it is not possible to generate the requested article. Attributing biological activities from different compounds to this compound would be inaccurate and misleading.

Therefore, the content for the following sections could not be provided:

Anti-Inflammatory and Antioxidant Activities (in vitro, non-clinical)

Free Radical Scavenging Assays

No Research Data Available for this compound's Role in Inflammation

Following a comprehensive search of scientific literature and databases, no research findings were identified regarding the biological activities of this compound and its derivatives, specifically in the context of modulating inflammatory mediators and pathways.

The performed searches aimed to uncover studies related to the compound's effects on key inflammatory markers and signaling cascades, including:

Anti-inflammatory activity

Inhibition of cytokines (e.g., TNF-α, IL-6, IL-1β)

Modulation of prostaglandin synthesis

Influence on the NF-κB pathway

Impact on MAPK signaling pathways

Despite these targeted inquiries, the scientific literature does not appear to contain any data on the aforementioned biological activities for this compound. Consequently, an article detailing its role in the modulation of inflammatory mediators and pathways cannot be generated at this time due to the absence of foundational research.

Advanced Analytical Methodologies for Characterization of 4 Allyloxyquinaldic Acid

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Advanced spectroscopic techniques provide detailed insights into the molecular architecture of 4-Allyloxyquinaldic acid, confirming the connectivity of atoms and the nature of chemical bonds beyond simple identification.

High-Resolution Multi-Dimensional NMR Spectroscopy (e.g., 2D-NMR)

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the spectrum of this compound. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

HSQC Spectroscopy: The HSQC experiment correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. For this compound, this technique would definitively link the protons of the quinoline (B57606) ring and the allyloxy side chain to their corresponding carbon atoms. For instance, the protons of the vinyl group in the allyloxy moiety would show direct correlations to their respective sp² hybridized carbons.

| ¹H Signal | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) |

| H-3 | C-3 | C-2, C-4, C-4a |

| H-5 | C-5 | C-4, C-6, C-8a |

| H-6 | C-6 | C-5, C-7, C-8 |

| H-7 | C-7 | C-5, C-6, C-8 |

| H-8 | C-8 | C-6, C-7, C-8a |

| Allyl -CH₂- | Allyl -CH₂- | C-4, Allyl -CH= |

| Allyl -CH= | Allyl -CH= | Allyl -CH₂-, Allyl =CH₂ |

| Allyl =CH₂ | Allyl =CH₂ | Allyl -CH= |

Advanced Mass Spectrometry (e.g., MS/MS, HRMS, Ion Mobility MS)

Advanced mass spectrometry techniques provide precise mass determination and valuable information on the fragmentation pathways of this compound, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound with a high degree of confidence. This is critical for distinguishing it from other isobaric compounds.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion of this compound is isolated and subjected to collision-induced dissociation to generate a characteristic fragmentation pattern. Key fragmentation pathways for quinoline-4-carboxylic acids often involve the loss of the carboxylic acid group (as COOH or CO₂) chempap.org. For this compound, additional characteristic fragmentations would be expected from the allyloxy side chain, such as the loss of the allyl group.

Expected Fragmentation Pattern of this compound:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Significance |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Loss of water from the carboxylic acid group. |

| [M+H]⁺ | [M+H - CO₂]⁺ | CO₂ | Decarboxylation of the molecular ion. |

| [M+H]⁺ | [M+H - C₃H₅]⁺ | C₃H₅ | Loss of the allyl radical. |

| [M+H]⁺ | [M+H - C₃H₄O]⁺ | C₃H₄O | Cleavage of the ether bond with rearrangement. |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. For this compound, these techniques can confirm the presence of key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band), the C=O stretch of the carboxylic acid, C=C and C=N stretching vibrations of the quinoline ring, and the C-O-C stretching of the ether linkage.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of the quinoline nucleus and the C=C stretching of the allyl group would be expected to produce strong signals in the Raman spectrum.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1725-1700 | Moderate |

| Quinoline Ring | C=C / C=N stretch | 1620-1450 | Strong |

| Allyloxy Group | C-O-C stretch | 1250-1050 | Moderate |

| Allyloxy Group | C=C stretch | 1650-1630 | Strong |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The quinoline ring system in this compound is a chromophore that absorbs UV radiation. The position and intensity of the absorption maxima (λ_max) are influenced by the substitution pattern. The presence of the allyloxy group at the 4-position, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent quinaldic acid, indicating an extension of the conjugated system.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from any impurities and for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile organic compounds like this compound.

Method Development: A reversed-phase HPLC method would be the most suitable approach. The development would involve the optimization of several parameters to achieve good resolution, peak shape, and a reasonable run time.

Column: A C18 column is a common starting point for the separation of moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. Since this compound is an acidic compound, the pH of the mobile phase should be controlled to ensure consistent retention and peak shape. An acidic pH (typically below the pKa of the carboxylic acid) will suppress the ionization of the carboxyl group, leading to better retention on a reversed-phase column.

Detection: A UV detector would be appropriate, with the detection wavelength set at one of the absorption maxima of the compound determined by UV-Vis spectroscopy.

Method Validation: Once an optimal method is developed, it must be validated to ensure its reliability. The validation process would include the assessment of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by gas chromatography is challenging due to the low volatility and high polarity of the carboxylic acid group. Therefore, derivatization is an essential step to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis. libretexts.orgcolostate.edu Common derivatization techniques include silylation, acylation, and esterification (alkylation), which replace the active hydrogen of the carboxylic acid with a less polar group. libretexts.orgresearchgate.net

For this compound, esterification to form its methyl ester is a robust method. This can be achieved by reacting the acid with an alkylating agent like N,N-Dimethylformamide dimethyl acetal (B89532) or by using an alcohol (e.g., methanol) in the presence of an acid catalyst. researchgate.net The resulting methyl 4-allyloxyquinaldate is significantly more volatile.

Once derivatized, the sample is introduced into the GC-MS system. The gas chromatograph separates the derivative from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. A typical column for this analysis would be a mid-polar capillary column. Following separation, the compound enters the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification. The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the derivative's mass, as well as characteristic fragment ions from the quinoline core and the loss of the ester and allyl groups. For instance, the quinoline core itself often produces characteristic ions at m/z 129 and 102.

Table 1: Hypothetical GC-MS Data for Methyl 4-Allyloxyquinaldate

| Parameter | Value |

| Derivatization Reagent | N,N-Dimethylformamide dimethyl acetal |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| Carrier Gas | Helium |

| Retention Time (RT) | ~12.5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected m/z Fragments | 243 (M+), 212 ([M-OCH3]+), 202 ([M-C3H5]+), 184, 156, 129 |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Chirality is a critical aspect of pharmaceutical compounds, as different enantiomers can exhibit distinct pharmacological activities. selvita.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations, offering significant advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced solvent consumption, and higher efficiency. selvita.comchromatographyonline.com The mobile phase in SFC typically consists of supercritical carbon dioxide, often mixed with a small amount of a polar organic solvent (modifier) like methanol (B129727) or ethanol (B145695) to improve selectivity. chromatographyonline.comafmps.be

For the chiral separation of this compound, which may exist as enantiomers if a chiral center is present or if it exhibits atropisomerism, SFC would be the method of choice. The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used and have proven effective for a broad range of compounds, including those with acidic functional groups. researchgate.netfagg.be

The chiral recognition mechanism relies on the differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the chiral selector on the CSP, leading to different retention times and, thus, separation. chromatographyonline.com The addition of acidic or basic additives to the mobile phase can further improve peak shape and resolution for ionizable compounds like this compound. fagg.be

Table 2: Hypothetical SFC Method for Chiral Separation of this compound Enantiomers

| Parameter | Condition |

| SFC System | Analytical SFC System |

| Chiral Stationary Phase | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Supercritical CO2 / Methanol (80:20, v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40°C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 4.2 min |

| Retention Time (Enantiomer 2) | 5.1 min |

| Resolution (Rs) | > 2.0 |

X-ray Crystallography and Solid-State Characterization

The solid-state properties of a pharmaceutical compound are critical as they influence stability, solubility, and bioavailability. X-ray crystallography provides definitive information about the atomic arrangement in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration

Single Crystal X-ray Diffraction (SCXRD) is considered the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration if the molecule is chiral and enantiomerically pure. springernature.comresearchgate.netnih.gov This technique involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom in the crystal lattice. encyclopedia.pub

For this compound, obtaining a suitable single crystal would allow for the unequivocal determination of its molecular geometry, including bond lengths, bond angles, and torsional angles. If the compound is chiral, SCXRD using anomalous dispersion, often enhanced by the presence of a heavier atom or by using a specific X-ray wavelength (e.g., Cu Kα radiation), can determine its absolute stereochemistry without ambiguity. encyclopedia.pubed.ac.uk The results of an SCXRD analysis provide a definitive structural proof that is invaluable for research and regulatory purposes.

Table 3: Representative Crystallographic Data for a Quinoline Carboxylic Acid Derivative

| Parameter | Value |

| Chemical Formula | C13H11NO3 |

| Formula Weight | 229.23 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 15.2 Å, c = 9.1 Å |

| α = 90°, β = 105°, γ = 90° | |

| Volume | 1135 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.340 g/cm³ |

| Flack Parameter | 0.05(8) (for chiral structures) |

Note: Data is representative of a similar class of compounds and not specific to this compound.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystallinity

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different internal lattice structure. researchgate.net Different polymorphs of the same compound can exhibit varied physicochemical properties, making polymorphism analysis a critical step in drug development. creative-biostructure.com Powder X-ray Diffraction (PXRD) is the primary analytical tool used to identify and characterize these different polymorphic forms. rigaku.comuny.ac.id

In PXRD, a powdered sample containing numerous microcrystals in random orientations is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique PXRD pattern, which serves as its "fingerprint." nih.gov An amorphous solid, lacking long-range atomic order, will not produce sharp diffraction peaks but rather a broad halo.

For this compound, PXRD would be used to screen for different polymorphs that may arise from various crystallization conditions (e.g., different solvents, temperatures). By comparing the PXRD patterns of different batches, one can identify the presence of a specific polymorph or a mixture of forms, and assess the crystallinity of the material. This is crucial for ensuring the consistency and quality of the compound. creative-biostructure.comrigaku.com

Table 4: Hypothetical PXRD Peak Data for Two Polymorphs of this compound

| Form A - 2θ Angle (°) | Relative Intensity (%) | Form B - 2θ Angle (°) | Relative Intensity (%) |

| 8.5 | 100 | 9.2 | 85 |

| 12.1 | 65 | 11.5 | 100 |

| 15.3 | 40 | 16.8 | 50 |

| 19.8 | 75 | 20.1 | 60 |

| 24.2 | 55 | 25.5 | 90 |

Potential Applications and Future Directions in Chemical Science

As a Synthetic Building Block for Advanced Organic Molecules

The inherent reactivity of both the quinaldic acid backbone and the allyloxy substituent makes 4-Allyloxyquinaldic acid a valuable precursor in organic synthesis.

The quinaldic acid framework is a common feature in many biologically active compounds. The presence of the allyloxy group at the 4-position offers a reactive handle for a variety of chemical transformations, enabling the construction of novel and complex heterocyclic systems. For instance, the double bond of the allyl group can undergo a range of reactions, including but not limited to:

Cyclization Reactions: Intramolecular cyclization reactions could lead to the formation of fused ring systems, incorporating the allyl group into a new heterocyclic ring.

Addition Reactions: The double bond can readily participate in addition reactions, allowing for the introduction of diverse functional groups.

Cross-Coupling Reactions: The allyl group can be utilized in various metal-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, further expanding the molecular complexity.

These potential transformations could yield a library of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Quinaldic acid and its derivatives are well-known for their ability to act as ligands, coordinating with metal ions to form stable complexes. The nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carboxylate group can act as coordination sites. The introduction of the allyloxy group provides an additional potential coordination site or a point for further functionalization of the ligand.

The design of ligands is crucial in the development of catalysts for a wide array of chemical reactions. By modifying the structure of this compound, it may be possible to fine-tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. Potential catalytic applications could include oxidation, reduction, and carbon-carbon bond-forming reactions.

Integration into Advanced Materials and Nanotechnology

The unique molecular structure of this compound also suggests its potential use in the development of advanced materials with tailored properties.

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-ordered structures. The aromatic nature of the quinoline ring in this compound can facilitate π-π stacking interactions, while the carboxylic acid group can participate in hydrogen bonding. These non-covalent interactions could drive the self-assembly of this compound molecules into predictable and functional supramolecular architectures, such as nanotubes, nanofibers, or gels. The allyl group could also play a role in directing the assembly process or provide a site for post-assembly modification.

The presence of the polymerizable allyl group opens up the possibility of incorporating this compound into polymeric materials. This could be achieved through polymerization of the allyl group itself or by copolymerization with other monomers. The resulting polymers would possess the inherent properties of the quinaldic acid moiety, such as potential biological activity or metal-coordinating ability.

These functional polymers could find applications in various fields:

Functional Coatings: Polymers containing this compound could be used to create coatings with specific properties, such as antimicrobial or anticorrosive characteristics.

Smart Materials: The responsive nature of the quinaldic acid unit to stimuli like pH or metal ions could be harnessed to create "smart" materials that change their properties in response to their environment.

Emerging Research Avenues for Quinaldic Acid Derivatives

The field of quinaldic acid chemistry is continually evolving, with new research constantly uncovering novel applications. For this compound, several emerging research avenues can be envisioned:

Bio-inspired Materials: The structural similarities of the quinaldic acid core to natural alkaloids could inspire the development of new biocompatible and biodegradable materials.

Sensors: The ability of the quinaldic acid moiety to bind to specific metal ions could be exploited in the design of chemical sensors for environmental or biological monitoring.

Drug Delivery: Polymeric materials derived from this compound could be investigated as potential carriers for targeted drug delivery, with the quinaldic acid unit potentially providing a mechanism for controlled release.

Photophysical Properties and Potential Optoelectronic Applications

Quinoline and its derivatives are known for their significant photophysical properties, making them attractive candidates for various optoelectronic applications. nih.gov The quinoline ring system is a versatile scaffold in the design of fluorescent materials due to its rigid, planar structure and the presence of a nitrogen atom that can modulate its electronic properties. nih.gov

The introduction of an allyloxy group at the 4-position of the quinaldic acid backbone can be expected to influence its photophysical characteristics. The oxygen atom of the ether linkage can act as an electron-donating group, potentially leading to a red-shift in the absorption and emission spectra compared to the parent quinaldic acid. This is due to an intramolecular charge transfer (ICT) character, a phenomenon commonly observed in donor-acceptor substituted fluorophores. nih.gov

While no specific photophysical data for this compound has been reported, a comparison with other quinoline derivatives can provide insights into its potential. For instance, various 4-substituted benzothiadiazoles, which also feature a donor-acceptor structure, exhibit emission maxima that are highly dependent on the nature of the substituent and the solvent polarity. nih.gov It is plausible that this compound would exhibit similar solvatochromic behavior.

The potential of quinoline derivatives in organic light-emitting diodes (OLEDs) is an area of active research. The thermal stability, high photoluminescence quantum yields, and good electron-transporting properties of many quinoline-based materials make them suitable for use in these devices. The specific substitution pattern on the quinoline ring plays a crucial role in determining the emission color and efficiency of the resulting OLED.

To illustrate the potential photophysical properties of this compound, the following table presents data for related quinoline-based fluorescent compounds.

Table 1: Photophysical Data of Selected Quinoline Derivatives

| Compound/Sensor | Analyte | λex (nm) | λem (nm) | Quantum Yield (Φ) | Detection Limit | Reference |

|---|---|---|---|---|---|---|

| Quinoline-based Sensor 1 | Zn2+ | 340 | - | - | 1.45 x 10-7 M | nanobioletters.com |

| Quinoline-based Sensor 2 | Zn2+ | - | - | - | 3.8 x 10-8 M | nanobioletters.com |

| Quinoline-based Sensor 3 | Zn2+ | - | - | - | 35.60 x 10-9 M | nanobioletters.com |

| HQNP | Mg2+ | - | - | - | 4.6 x 10-8 M | rsc.org |

| HQNP | Zn2+ | - | - | - | 6.6 x 10-8 M | rsc.org |

| Quinoline-based Fluorophore (3e) | Picric Acid | - | - | - | 1.766 x 10-9 M | nih.gov |

This table is for comparative purposes to illustrate the potential of quinoline derivatives, as specific data for this compound is not available.

Future research into the photophysical properties of this compound would involve systematic studies of its absorption and emission spectra in various solvents, determination of its fluorescence quantum yield and lifetime, and investigation of its potential as an emitter in optoelectronic devices.

Chemo- and Biosensor Development

The quinoline scaffold is a prominent structural motif in the design of fluorescent chemo- and biosensors. nih.gov The nitrogen atom in the quinoline ring and the carboxylic acid group in this compound can act as binding sites for metal ions and other analytes. Upon binding, changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, can be observed, forming the basis for a sensing mechanism. nanobioletters.com

Quinoline-based sensors have been developed for the detection of a variety of metal ions, including Zn2+, Fe3+, and Cu2+. nih.govacs.org The selectivity of these sensors is often tuned by modifying the substituents on the quinoline ring. The presence of the allyloxy group and the carboxylic acid in this compound provides multiple coordination sites, which could be exploited for the selective detection of specific analytes.

For example, a novel fluorescent sensor for Fe3+ based on a quinoline derivative has been reported with a detection limit of 0.16841 μM. nih.gov Another study detailed quinoline-based thiazole (B1198619) derivatives for the selective detection of Fe3+, Fe2+, and Cu2+ ions. acs.org These examples highlight the potential of the quinoline core in designing sensitive and selective chemosensors.

The development of biosensors based on this compound could involve its conjugation to biomolecules to create probes for biological imaging or the detection of specific biological targets. The carboxylic acid group provides a convenient handle for covalent attachment to proteins, nucleic acids, or other biomolecules.

The following table provides examples of quinoline-based sensors and their performance in detecting various analytes, which can serve as a benchmark for the potential development of sensors based on this compound.

Table 2: Performance of Selected Quinoline-Based Chemosensors

| Sensor | Analyte | Detection Method | Detection Limit | Reference |

|---|---|---|---|---|

| Quinoline-based thiosemicarbazones | F- | Colorimetric | - | nih.gov |

| Quinoline-based thiosemicarbazones | CN- | Colorimetric | - | nih.gov |

| Quinoline-based thiazole derivative (QPT) | Fe3+, Fe2+, Cu2+ | Fluorescence Quenching | - | acs.org |

| Quinoline-based thiazole derivative (QBT) | Fe3+, Fe2+, Cu2+ | Fluorescence Quenching | - | acs.org |

| Quinoline-based sensor | Fe3+ | Fluorescence | 0.16841 μM | nih.gov |

| Quinoline-based fluorophore | Mg(II), Zn(II) | Fluorescence | 4.6 x 10-8 M (Mg2+), 6.6 x 10-8 M (Zn2+) | rsc.org |

This table presents data for various quinoline derivatives to illustrate their sensing capabilities, as specific data for this compound is not available.

Future research in this area would focus on synthesizing and characterizing this compound-based sensors, evaluating their selectivity and sensitivity towards a range of analytes, and exploring their applications in environmental monitoring and biological systems.

Unexplored Reactivity and Derivatization Potential of this compound

The chemical structure of this compound offers several sites for further chemical modification, opening up possibilities for the synthesis of a diverse library of new compounds with potentially interesting properties. The unexplored reactivity of this molecule lies in the interplay between the quinoline core, the allyloxy group, and the carboxylic acid moiety.

The allyloxy group is a particularly interesting functional handle. Allyl aryl ethers are known to undergo the Claisen rearrangement, a bohrium.combohrium.com-sigmatropic rearrangement that typically occurs upon heating. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com In the case of 4-allyloxyquinoline, this rearrangement would likely lead to the formation of a 3-allyl-4-hydroxyquinoline derivative. This reaction provides a pathway to introduce a new carbon-carbon bond at the C3 position of the quinoline ring, a valuable transformation in organic synthesis. The kinetics and mechanism of the Claisen rearrangement of allyloxynaphthoquinones have been studied, providing a basis for predicting the behavior of this compound. rsc.org

Furthermore, the allyl group itself can be subjected to a variety of transformations, including oxidation, reduction, and addition reactions, allowing for the introduction of diverse functional groups. The cleavage of allyl ethers is also a well-established transformation, which could be used to deprotect the 4-hydroxy group if needed. organic-chemistry.org

The carboxylic acid group at the 2-position is another key site for derivatization. Standard methods for the derivatization of carboxylic acids, such as esterification, amidation, and conversion to acid chlorides, can be readily applied to this compound. nih.govcolostate.edulibretexts.org These reactions would allow for the attachment of various molecular fragments, including other fluorophores, bioactive molecules, or polymers, thereby modulating the properties of the parent compound. Derivatization is also a common strategy to improve the analytical performance of carboxylic acids in techniques like HPLC and GC. nih.govcolostate.edu

The quinoline ring itself can undergo further functionalization, although the existing substituents will influence the regioselectivity of these reactions. C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines, offering a modern approach to modify the core structure. nih.govacs.org

Challenges and Opportunities in the Academic Research of this compound

The academic research of this compound presents both challenges and significant opportunities. The primary challenge is the current lack of specific literature on this compound. This necessitates a research approach that relies heavily on extrapolation from the known chemistry of related quinoline derivatives.

Challenges:

Lack of Precedent: The absence of published data on the synthesis, properties, and reactivity of this compound means that researchers must develop synthetic routes and analytical methods from first principles, which can be time-consuming and resource-intensive.

Synthesis and Purification: The synthesis of quinoline-4-carboxylic acids can be challenging, particularly with electron-deficient anilines. acs.org Developing a high-yielding and scalable synthesis for this compound will be a crucial first step. Subsequent purification of this and related derivatives may also present difficulties.

Predicting Properties: While the properties of this compound can be inferred from related compounds, unexpected electronic or steric effects arising from the specific combination of functional groups could lead to unforeseen chemical behavior.

Opportunities:

Novelty and Intellectual Property: The unexplored nature of this compound provides a fertile ground for novel discoveries. New synthetic methodologies, unique photophysical properties, or unexpected biological activities could lead to high-impact publications and the development of new intellectual property.

Fundamental Research: The study of this compound offers an opportunity to contribute to the fundamental understanding of structure-property relationships in quinoline chemistry. Investigating how the interplay of the allyloxy and carboxylic acid groups influences the electronic structure and reactivity of the quinoline core would be a valuable contribution to the field.

Development of New Materials and Probes: As outlined in the previous sections, there is significant potential for this compound and its derivatives to be developed as new fluorescent materials for optoelectronics or as selective chemo- and biosensors. The modular nature of the molecule allows for systematic tuning of its properties.

Interdisciplinary Research: The potential applications of this compound in materials science, analytical chemistry, and biology create opportunities for interdisciplinary collaborations. For instance, chemists could synthesize new derivatives, which are then tested by materials scientists for their performance in devices or by biologists for their sensing capabilities in cellular environments.

Q & A

Q. What are the established synthetic routes for 4-Allyloxyquinaldic acid, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves quinaldic acid derivatives and allyl halides under nucleophilic substitution conditions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., K₂CO₃). To optimize:

Q. Table 1: Optimization Parameters

| Variable | Tested Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Solvent | DMF, THF, Acetone | DMF | 78 ± 3 |

| Temperature | 60–120°C | 80°C | 85 ± 2 |

Q. How should researchers characterize this compound to confirm structural identity and purity?

- Methodological Answer :

- Spectroscopy : Compare ¹H NMR peaks (e.g., allyl protons at δ 4.8–5.2 ppm) and IR carbonyl stretches (~1680 cm⁻¹) with literature .

- Chromatography : Use HPLC with a C18 column (70:30 acetonitrile/water) to assess purity (>95%) .

- Elemental Analysis : Report C, H, N percentages with <0.3% deviation from theoretical values .

Q. What preliminary biological screening approaches are suitable for assessing this compound?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via disk diffusion (e.g., against E. coli and S. aureus) with dose-response curves .

- Control variables : Include solvent controls (DMSO) and reference antibiotics (e.g., ampicillin) .

- Statistical validation : Use ANOVA to compare inhibition zones across replicates .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in inhibiting enzyme targets?

- Methodological Answer :

- Kinetic assays : Measure IC₅₀ values under varied substrate concentrations to identify competitive/non-competitive inhibition .

- Molecular docking : Use software (e.g., AutoDock Vina) to model ligand-enzyme interactions, validating with site-directed mutagenesis .

- Data interpretation : Compare kinetic parameters (Km, Vmax) with literature to resolve contradictions in inhibition modes .

Q. What strategies address discrepancies in spectral data or bioactivity results for this compound across studies?

- Methodological Answer :

- Re-analytical checks : Re-run NMR with deuterated solvents to exclude solvent artifacts .

- Meta-analysis : Cluster data by experimental conditions (e.g., pH, temperature) to identify confounding variables .

- Collaborative verification : Share raw datasets (e.g., via repositories like Zenodo) for independent validation .

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer :

- Accelerated degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–8 weeks .

- Analytical endpoints : Monitor degradation via HPLC peak area reduction and LC-MS for byproduct identification .

- Statistical modeling : Use Arrhenius equations to predict shelf-life at standard conditions .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism .

- Error bars : Report standard deviation (SD) for ≥3 replicates; use t-tests for significance (p < 0.05) .

- Outlier handling : Apply Grubbs’ test to exclude anomalies, ensuring transparency in supplementary materials .

Q. How should researchers document contradictory findings in the bioactivity of this compound?

- Methodological Answer :

- Comparative tables : Highlight conflicting results (e.g., IC₅₀ values) alongside experimental variables (e.g., cell lines, assay protocols) .

- Discussion framework : Propose hypotheses (e.g., solubility differences, metabolite interference) for follow-up studies .

- Ethical reporting : Acknowledge limitations and avoid overgeneralizing conclusions .

Ethical & Reproducibility Considerations

Q. What protocols ensure ethical data sharing and reproducibility for this compound research?